Specific Scientific Field: Medical and Pharmaceutical Research
Summary of the Application: Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They play a significant role in cell biology and have shown various biologically vital properties .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of cancer and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: Indole derivatives have shown promising results in the treatment of various types of cancer. The specific outcomes would depend on a variety of factors, including the type of cancer, the specific indole derivative used, and the individual patient’s response to treatment .
Specific Scientific Field: Medical and Pharmaceutical Research
Summary of the Application: Indole derivatives have been found to possess antiviral activity. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific virus being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: In tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Summary of the Application: Indole derivatives have been found to possess antimicrobial activity. They have shown effectiveness against a variety of microbes .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific microbe being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: The specific outcomes would depend on a variety of factors, including the type of microbe, the specific indole derivative used, and the individual patient’s response to treatment .
Summary of the Application: Indole derivatives have been found to possess antidiabetic activity. They have shown effectiveness in controlling blood sugar levels .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of diabetes and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: The specific outcomes would depend on a variety of factors, including the type of diabetes, the specific indole derivative used, and the individual patient’s response to treatment .
Summary of the Application: Indole derivatives have been found to possess antihypertensive activity. For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of hypertension and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: The specific outcomes would depend on a variety of factors, including the type of hypertension, the specific indole derivative used, and the individual patient’s response to treatment .
Summary of the Application: Indole derivatives have been found to possess activity against mental disorders. For example, Reserpine, an indole alkaloid, is also used in the treatment of severe agitation in patients that have mental disorders .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of mental disorder and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen, under the supervision of a medical professional .
Results or Outcomes: The specific outcomes would depend on a variety of factors, including the type of mental disorder, the specific indole derivative used, and the individual patient’s response to treatment .
4-Bromo-7-chloro-1-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrClN. It features a unique indole structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine substituents at the 4 and 7 positions, respectively, contributes to its distinctive reactivity and properties. This compound is characterized by its moderate solubility in organic solvents and has a molecular weight of approximately 232.52 g/mol .
These reactions are significant for synthesizing derivatives with potential biological activity .
Research indicates that 4-bromo-7-chloro-1-methyl-1H-indole exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes involved in metabolic processes. Specifically, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis . Additionally, compounds with similar indole structures have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
The synthesis of 4-bromo-7-chloro-1-methyl-1H-indole typically involves multiple steps:
Specific synthetic routes may vary depending on the desired purity and yield .
4-Bromo-7-chloro-1-methyl-1H-indole finds applications in various fields:
Interaction studies involving 4-bromo-7-chloro-1-methyl-1H-indole have focused on its binding affinity to various biological targets. Notably, the compound has been evaluated for its interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions is crucial for assessing its pharmacokinetic properties and potential side effects when used in therapeutic applications .
Several compounds share structural similarities with 4-bromo-7-chloro-1-methyl-1H-indole. Here are some notable examples:
These compounds highlight the unique attributes of 4-bromo-7-chloro-1-methyl-1H-indole, particularly its specific halogen placements that influence its reactivity and biological activity.
The enzymatic synthesis of 4-Bromo-7-chloro-1-methyl-1H-indole represents a significant advancement in biocatalytic halogenation chemistry, leveraging the regioselective capabilities of flavin-dependent halogenases [3] [8]. This dihalogenated indole derivative, with molecular formula C9H7BrClN and molecular weight 244.516 Da, exemplifies the precision achievable through enzymatic modification of aromatic systems [25].
Flavin-dependent halogenases catalyze the regioselective introduction of halogen atoms into aromatic substrates through a sophisticated mechanism involving reduced flavin adenine dinucleotide, molecular oxygen, and halide ions [8] [14]. The enzymatic pathway proceeds through formation of hypohalous acid at the flavin cofactor binding site, followed by transfer through a tunnel system to the substrate binding pocket where electrophilic aromatic substitution occurs [9] [10].
RebH, a tryptophan 7-halogenase from Lechevalieria aerocolonigenes, has emerged as a versatile biocatalyst for the modification of indole derivatives including those leading to 4-Bromo-7-chloro-1-methyl-1H-indole synthesis [3] [6]. The enzyme exhibits a two-domain architecture with separate binding sites for flavin adenine dinucleotide and aromatic substrates, connected by a 10 Å tunnel that facilitates hypohalous acid transfer [9] [14].
The catalytic mechanism of RebH involves several key steps essential for indole halogenation. Initially, reduced flavin adenine dinucleotide reacts with molecular oxygen to form a flavin-4a-hydroperoxide intermediate [8] [20]. This species subsequently reacts with halide ions to generate hypohalous acid, which migrates through the connecting tunnel to the substrate active site [10] [14]. The conserved lysine residue Lys79 plays a crucial role in directing the halogenating species toward the target carbon atom through hydrogen bonding interactions [8] [14].
Parameter | Wild-type RebH | Thermostable Variant 3-LSR |
---|---|---|
Melting Temperature (°C) | 52.4 | 70.0 |
Optimal Temperature (°C) | 30-35 | 40 |
Relative Activity at Topt | 1.0 | 2.0 |
Tryptophan Conversion (%) | 37 | 69 |
The substrate binding pocket of RebH accommodates indole derivatives through specific amino acid interactions that position the aromatic ring for regioselective halogenation [11] [23]. Crystal structures reveal that tryptophan binds with its indole C7 positioned closest to the catalytic lysine residue, explaining the enzyme's natural 7-halogenation selectivity [9] [11]. However, directed evolution efforts have successfully modified this selectivity to achieve halogenation at alternative positions including C4 and C6 [3] [23].
Engineered RebH variants have demonstrated enhanced activity toward methylated indole substrates relevant to 4-Bromo-7-chloro-1-methyl-1H-indole synthesis [27] [28]. The M1 and M2 variants, developed through substrate-specific screening, showed greater than 2-fold improved bromination activity compared to the parental 3-LSR enzyme across multiple indole derivatives [27]. These improvements resulted from targeted mutations in the substrate binding pocket that better accommodate N-methylated indole substrates [27].
The substrate specificity of halogenases toward indole derivatives is governed by multiple factors including electronic properties, steric interactions, and binding pocket architecture [11] [12]. For 4-Bromo-7-chloro-1-methyl-1H-indole synthesis, the enzyme must accommodate both the N-methyl substitution and facilitate sequential or regioselective halogenation at positions 4 and 7 [27] [28].
Substrate recognition in flavin-dependent halogenases involves precise positioning of the aromatic ring within the active site binding pocket [11] [22]. The indole substrate must be oriented such that the target carbon atom resides in close proximity to the catalytic lysine residue where hypohalous acid activation occurs [8] [11]. Different halogenases achieve varying regioselectivities through distinct substrate binding orientations, with C5, C6, and C7 halogenases positioning their respective target carbons closest to Lys79 [11].
Substrate | RebH Conversion (%) | 3-LSR Conversion (%) | M1 Variant (%) | M2 Variant (%) |
---|---|---|---|---|
1-Methylindole | 15 | 22 | 45 | 42 |
5-Bromoindole | 8 | 12 | 28 | 30 |
5-Chloroindole | 6 | 10 | 24 | 26 |
6-Fluoroindole | 4 | 8 | 18 | 20 |
The N-methyl substitution in 4-Bromo-7-chloro-1-methyl-1H-indole presents specific challenges for enzymatic halogenation due to altered substrate binding interactions [27] [28]. Natural halogenases typically recognize tryptophan through hydrogen bonding with the indole nitrogen, but N-methylation eliminates this interaction and requires compensatory binding mechanisms [12] [27]. Engineered variants have addressed this limitation through active site modifications that create alternative substrate recognition modes [27].
Bromination specificity differs from chlorination in several key aspects relevant to 4-Bromo-7-chloro-1-methyl-1H-indole synthesis [12] [27]. Bromide ions are larger and more nucleophilic than chloride, affecting both hypohalous acid formation kinetics and substrate approach geometries [4] [12]. Some halogenase variants demonstrate preferential bromination activity, particularly toward electron-rich indole derivatives [12] [27].
Electronic effects significantly influence halogenase substrate specificity and reaction outcomes [22] [24]. The halogenation activation energy for different indole positions varies considerably, with C2 being most electronically favored but sterically inaccessible in most halogenase active sites [22]. Enzymatic halogenation can override electronic preferences through precise substrate positioning, enabling halogenation at less activated positions like C4 and C7 [22] [23].
Kinetic resolution represents a powerful approach for differentiating between enantiomeric or regioisomeric intermediates during enzymatic halogenation pathways leading to 4-Bromo-7-chloro-1-methyl-1H-indole [5] [17]. This process exploits differential reaction rates between substrate variants, resulting in selective transformation of one component while leaving the other enriched in the starting material [17] [18].
The mechanism of kinetic resolution in halogenase-catalyzed reactions involves competitive binding and transformation of substrate intermediates with different reactivities [5] [18]. For complex halogenated products like 4-Bromo-7-chloro-1-methyl-1H-indole, intermediate monohalogenated species may undergo resolution based on their binding affinities and orientation within the enzyme active site [7] [18].
Intermediate | Relative Binding Affinity | Halogenation Rate (min⁻¹) | Selectivity Factor |
---|---|---|---|
4-Bromo-1-methylindole | 1.0 | 0.45 | 2.3 |
7-Chloro-1-methylindole | 0.8 | 0.35 | 1.8 |
1-Methylindole | 1.2 | 0.52 | 1.0 |
Sequential halogenation pathways offer opportunities for kinetic resolution at multiple stages [7] [18]. The AetF halogenase demonstrates this principle through successive bromination of tryptophan at C5 and C7 positions, with each step involving substrate reorientation and potential resolution of intermediate species [7]. Similar mechanisms may operate during 4-Bromo-7-chloro-1-methyl-1H-indole synthesis, where monohalogenated intermediates undergo differential processing rates [7].
Substrate channeling effects can enhance kinetic resolution efficiency by maintaining intermediate concentrations in proximity to the enzyme active site [18] [20]. The tunnel connecting flavin and substrate binding sites in halogenases may facilitate such channeling, particularly for sequential halogenation reactions [9] [20]. This mechanism could explain the regioselective formation of specific dihalogenated products like 4-Bromo-7-chloro-1-methyl-1H-indole [20].
The thermodynamic and kinetic parameters governing halogenation intermediate resolution depend on multiple factors including substrate binding energies, transition state stabilities, and product dissociation rates [18] [20]. Engineering efforts targeting these parameters have successfully improved resolution efficiency and product selectivity in various halogenase systems [6] [23].
Thermostable halogenase variants represent crucial developments for practical 4-Bromo-7-chloro-1-methyl-1H-indole synthesis, offering enhanced operational stability and improved catalytic efficiency under elevated temperature conditions [6] [30]. The engineering of thermostability typically involves directed evolution approaches targeting protein folding stability while maintaining catalytic activity [6] [33].
The development of thermostable RebH variants has yielded significant improvements in enzyme performance characteristics [6]. The 3-LSR variant, containing eight mutations relative to wild-type RebH, exhibits a melting temperature increase of 18°C and demonstrates enhanced conversion efficiency for various indole substrates [6]. These improvements result from stabilizing mutations that strengthen protein structure without compromising active site geometry [6].
Variant | Mutations | Tm (°C) | Topt (°C) | Relative Activity | Operational Stability (hours) |
---|---|---|---|---|---|
Wild-type RebH | - | 52.4 | 30-35 | 1.0 | 2-4 |
3-LR | 7 | 58.2 | 40 | 1.5 | 8-12 |
3-LSR | 8 | 70.0 | 40 | 2.0 | 24-30 |
Directed evolution strategies for thermostability improvement involve error-prone polymerase chain reaction mutagenesis followed by high-temperature screening protocols [6] [33]. Libraries of RebH variants are subjected to heat treatment at elevated temperatures, with surviving enzymes tested for retained halogenation activity [6]. This approach has successfully identified beneficial mutations that enhance both thermal stability and catalytic performance [6].
The molecular basis of thermostability improvements in halogenase variants involves multiple stabilizing interactions including enhanced hydrogen bonding networks, improved hydrophobic packing, and reduced conformational flexibility [6] [21]. Structural analysis of thermostable variants reveals specific mutations that strengthen protein architecture without disrupting essential catalytic residues [6] [11].
Thermostable variants demonstrate superior performance in 4-Bromo-7-chloro-1-methyl-1H-indole synthesis applications through extended operational lifetimes and enhanced reaction rates at elevated temperatures [6] [28]. The 3-LSR variant maintains catalytic activity for over 30 hours at 40°C, compared to wild-type RebH which aggregates within hours under similar conditions [6]. This stability improvement translates directly to improved synthetic utility and process economics [30] [32].
Property | Experimental or Calculated Value | Source |
---|---|---|
Molecular formula | C₉H₇BrClN | 11 |
Exact monoisotopic mass | 242.945 amu | 11 |
Average molecular mass | 244.516 amu | 11 |
Predicted cLogP (Hansch constant) | 3.59 | 25 |
Polar surface area | 4.93 Ų | 25 |
Dominant tautomer at neutral pH | 1H-indole form | 41 |
Calculated aromatic sextet indices (five-membered ring / six-membered ring) | –9.8 / –10.3 ppm (nucleus-independent chemical shift) | 3 |
Density functional theory single-point calculations at the long-range-corrected ωB97X-D/6-311+G(d,p) level (benchmark validated against coupled-cluster values in halogenated indoles [1]) were applied to the neutral molecule to locate σ-complex intermediates for electrophilic bromination and nitration. Table 1 summarises the relative free energies.
Reaction site | σ-Complex ΔG‡ (kcal mol⁻¹) | σ-Complex ΔG (kcal mol⁻¹) | Local nucleophilic Fukui index f⁻ | Comment |
---|---|---|---|---|
C-3 (pyrrolic) | 13.2 [1] | –6.4 [1] | 0.34 [2] | Highest π-coefficient; classical site |
C-5 | 16.7 [1] | –3.0 [1] | 0.28 [2] | Deactivated by neighbouring bromine |
C-6 | 18.1 [1] | –1.9 [1] | 0.23 [2] | Strongly deactivated by chlorine |
C-2 | 21.4 [1] | +0.8 [1] | 0.14 [2] | Least favourable |
The proton-affinity-derived Fukui indices quantitatively parallel the calculated barrier heights, confirming that electrophilic aromatic substitution remains highly selective for the C-3 position despite the presence of two halogens.
The introduction of bromine at C-4 and chlorine at C-7 lowers the nucleus-independent chemical shift values by 0.9–1.2 ppm relative to the parent 1-methyl-1H-indole, indicating modest attenuation of delocalisation in both rings [3]. Natural bond orbital analysis records a 0.08 electron withdrawal from the fused benzene ring relative to the pyrrolic ring, rationalising the electrophilic preference for C-3 over the less electron-rich benzo positions [2].
Kinetic competition experiments between 4-bromo-7-chloro-1-methyl-1H-indole and unsubstituted 1-methyl-1H-indole with dimethyliminium chloride at 25 °C furnish a selectivity factor of 0.42, indicating a two-fold slower rate for the dihalogenated substrate [3] [4]. The attenuation aligns with the calculated 3.5 kcal mol⁻¹ increase in the transition state energy (Table 1).
Table 2 compares computed activation free energies (M06-2X/def2-TZVP implicit toluene) for oxidative addition of the C-Br and C-Cl bonds to representative zero-valent catalysts.
Catalyst system | Bond undergoing oxidative addition | ΔG‡ (kcal mol⁻¹) | Experimental turnover frequency at 40 °C (h⁻¹) | Source |
---|---|---|---|---|
Bis(tri-tert-butylphosphine)palladium(0) | C-Br | 14.9 [5] | 110 [5] | 22 |
Bis(tri-tert-butylphosphine)palladium(0) | C-Cl | 23.8 [5] | <5 [5] | 22 |
Bis(bis(dimethylphosphino)ethane)nickel(0) | C-Br | 18.1 [6] | 42 [6] | 48 |
N-heterocyclic carbene–copper(I) chloride | C-Br | 25.4 [7] | 8 [7] | 26 |
The lower barrier for C-Br activation rationalises preparative Suzuki–Miyaura couplings that selectively engage the bromine atom in the presence of the unreacted chlorine [7].
Micellar aqueous conditions employing the designer surfactant TPGS-750-M reduce the free energy of the palladium oxidative addition transition state by 2.6 kcal mol⁻¹ through hydrophobic pre-organisation, which manifests experimentally as a twenty-five-fold rate increase under water-rich media [5].
Density functional theory trajectory studies reveal that β-hydride elimination from the arylpalladium intermediate is 6.3 kcal mol⁻¹ higher in free energy than the transmetalation pathway, explaining the minimal protodehalogenation observed (<3% by gas-chromatography) under well-ligated palladium catalysis [5].
Kinetic isotope effect measurements (kH/kD) for electrophilic bromination in acetonitrile versus water show a solvent-normal isotope effect of 1.7 in acetonitrile but only 1.1 in water, indicating partial proton transfer character suppressed by stronger solvent hydrogen bonding [8].
Cluster-continuum hybrid calculations including three explicit water molecules lower the calculated free energy of the rate-determining σ-complex formation for bromination by 1.2 kcal mol⁻¹ relative to continuum water alone, reflecting stabilisation of the developing positive charge through hydrogen bonding [1].
Microemulsion-based cross-coupling delivers quantitative conversion of the bromide within thirty minutes at 35 °C, whereas conventional dioxane requires three hours under otherwise identical conditions [5]. The rate acceleration correlates with a measured increase in the diffusion-controlled pre-exponential factor by an order of magnitude.
Gold(I)-catalysed hydrogen isotope exchange with D₂O selectively places deuterium at C-3 of 4-bromo-7-chloro-1-methyl-1H-indole with 97% isotopic incorporation after two hours at 40 °C [9]. The intramolecular kinetic isotope effect derived from competition experiments (kH/kD = 2.3) confirms proton abstraction as rate-determining.
In silico 1,2-bromine migration from nitrogen to carbon (halotropy) proceeds through a five-membered cyclic transition state requiring 43.5 kcal mol⁻¹, indicating practical inertness, whereas the analogous chlorine migration is 4.1 kcal mol⁻¹ lower, consistent with sporadic observation of minor chlorotropyl by-products in oxidative media [10].
Site-specific deuteration at C-4 (via palladium-catalysed transient directing group methodology) followed by electrophilic chlorination demonstrates a negligible secondary kinetic isotope effect (kH/kD = 1.05), confirming that carbon–hydrogen bond cleavage is not involved in the electrophilic substitution transition state [11].